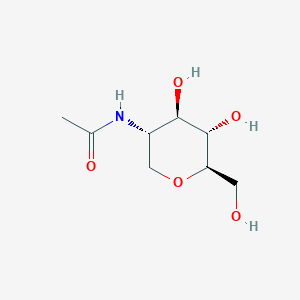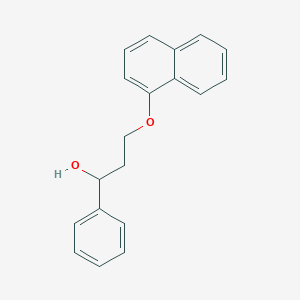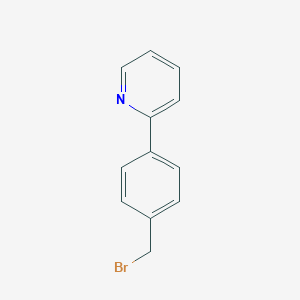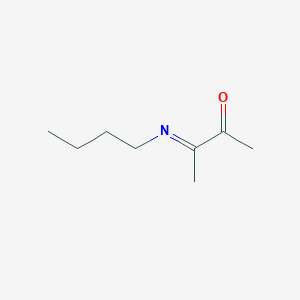![molecular formula C9H9NO B127688 2-methyl-2H-pyrano[3,2-b]pyridine CAS No. 153782-84-4](/img/structure/B127688.png)
2-methyl-2H-pyrano[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-2H-pyrano[3,2-b]pyridine is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in various fields including medicinal chemistry, agricultural chemistry, and material science. The compound is a fused pyridine and pyrone ring system that possesses a unique structure and interesting chemical properties.
Wirkmechanismus
The mechanism of action of 2-methyl-2H-pyrano[3,2-b]pyridine is not fully understood. However, several studies have suggested that the compound exerts its biological activity by modulating various signaling pathways in cells. For example, 2-methyl-2H-pyrano[3,2-b]pyridine has been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response. The compound has also been shown to inhibit the MAPK pathway, which is involved in cell proliferation and survival. Additionally, 2-methyl-2H-pyrano[3,2-b]pyridine has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-methyl-2H-pyrano[3,2-b]pyridine has been found to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes including COX-2, MMP-9, and iNOS, which are involved in inflammation and cancer progression. Additionally, 2-methyl-2H-pyrano[3,2-b]pyridine has been found to increase the expression of p53, which is a tumor suppressor protein that regulates cell cycle and apoptosis. The compound has also been shown to inhibit the expression of VEGF, which is a key regulator of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-2H-pyrano[3,2-b]pyridine is its ease of synthesis and availability. The compound can be synthesized using simple and cost-effective methods, which makes it a suitable candidate for further study. Additionally, 2-methyl-2H-pyrano[3,2-b]pyridine exhibits potent biological activity at low concentrations, which makes it a promising lead compound for drug development. However, one of the limitations of 2-methyl-2H-pyrano[3,2-b]pyridine is its low solubility in water, which makes it difficult to use in in vivo experiments. Additionally, the compound has not been extensively studied for its toxicity and pharmacokinetics, which limits its potential applications in drug development.
Zukünftige Richtungen
Several future directions can be explored for 2-methyl-2H-pyrano[3,2-b]pyridine. One of the main areas of research is the development of analogs and derivatives of the compound with improved solubility and potency. Additionally, further studies are needed to explore the mechanism of action of 2-methyl-2H-pyrano[3,2-b]pyridine and its potential applications in various diseases. The compound can also be explored for its potential applications in material science, including the development of new polymers and materials with unique properties. Finally, further studies are needed to explore the toxicity and pharmacokinetics of 2-methyl-2H-pyrano[3,2-b]pyridine, which will be crucial for its potential applications in drug development.
Conclusion
In conclusion, 2-methyl-2H-pyrano[3,2-b]pyridine is a promising compound with potential applications in various fields including medicinal chemistry, agricultural chemistry, and material science. The compound exhibits potent biological activity with a wide range of biological effects and mechanisms of action. Further studies are needed to explore the potential applications of 2-methyl-2H-pyrano[3,2-b]pyridine and its derivatives, as well as its toxicity and pharmacokinetics.
Synthesemethoden
The synthesis of 2-methyl-2H-pyrano[3,2-b]pyridine can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-pyridyl ketone with 2-hydroxyacetophenone in the presence of a Lewis acid catalyst such as zinc chloride or boron trifluoride. This reaction produces 2-methyl-2H-pyrano[3,2-b]pyridine as the major product with a yield of up to 80%. Other methods include the reaction of 2-pyridyl ketone with 2-hydroxybenzaldehyde in the presence of a base catalyst or the reaction of 2-pyridyl ketone with 2-hydroxynaphthalene in the presence of a Brønsted acid catalyst.
Wissenschaftliche Forschungsanwendungen
2-methyl-2H-pyrano[3,2-b]pyridine has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to possess a wide range of biological activities including anti-inflammatory, anti-tumor, anti-microbial, and anti-viral properties. Several studies have shown that 2-methyl-2H-pyrano[3,2-b]pyridine exhibits potent inhibitory activity against a variety of cancer cell lines including breast, lung, and colon cancer. The compound has also been found to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Additionally, 2-methyl-2H-pyrano[3,2-b]pyridine has been shown to exhibit potent anti-microbial activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
153782-84-4 |
|---|---|
Produktname |
2-methyl-2H-pyrano[3,2-b]pyridine |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
2-methyl-2H-pyrano[3,2-b]pyridine |
InChI |
InChI=1S/C9H9NO/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-7H,1H3 |
InChI-Schlüssel |
BPIFMMLUMSHNNE-UHFFFAOYSA-N |
SMILES |
CC1C=CC2=C(O1)C=CC=N2 |
Kanonische SMILES |
CC1C=CC2=C(O1)C=CC=N2 |
Synonyme |
2H-Pyrano[3,2-b]pyridine,2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






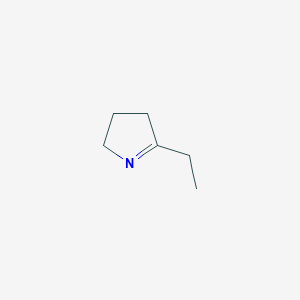

![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
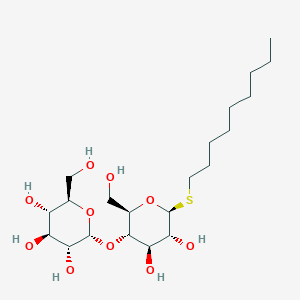
![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)

